molecular formula C14H16ClN3O2 B2640493 7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride CAS No. 2445786-74-1

7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride

Katalognummer: B2640493
CAS-Nummer: 2445786-74-1
Molekulargewicht: 293.75
InChI-Schlüssel: IFHJKJRTTLSWHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride” is a solid substance . It has a molecular weight of 257.29 . The IUPAC name for this compound is 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione .


Synthesis Analysis

A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15N3O2/c18-13-11-6-7-17(8-10-4-2-1-3-5-10)9-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19) .


Chemical Reactions Analysis

The compound is involved in the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 257.29 . The storage temperature for this compound is room temperature, and it should be sealed in dry conditions .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione; hydrochloride has been studied for its pharmacokinetic properties and metabolism pathways. Research highlights that its excretion, biotransformation, and pharmacokinetics were closely monitored in a study where it was shown that the administered radioactivity was predominantly excreted in the urine. The compound underwent extensive metabolism, with hydroxylation at the 5-position of the pyrimidine ring identified as the primary metabolic pathway. This detailed understanding of its metabolism and excretion is crucial for assessing its potential as a pharmacological agent (Prakash et al., 1998).

Environmental and Occupational Health

In the context of environmental and occupational health, studies have focused on the internal exposure to organic substances like 7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione; hydrochloride. For instance, research conducted in a municipal waste incinerator investigated the internal exposure to organic substances produced during the pyrolysis of organic matter, including this compound. Such studies are significant for understanding the potential health implications for workers in specific industrial settings (Angerer et al., 1992).

Potential Medical Applications

Exploring the medical applications of 7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione; hydrochloride, research indicates its use in the development of new drugs. For instance, its derivatives have been investigated for their neuroprotective properties in models of Parkinson's disease. These studies suggest that compounds structurally related to 7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione; hydrochloride could have potential therapeutic applications in neurodegenerative diseases (Chen et al., 2001).

Wirkmechanismus

The compound is used as an inhibitor for mTOR kinase and PI3 kinase . It plays a role in treating mTOR-related diseases, PI3K-related diseases, and hSMG-1-related diseases .

Safety and Hazards

The compound has been classified with the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with this compound are P261, P305+P351+P338 .

Eigenschaften

IUPAC Name

7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.ClH/c18-13-11-6-7-17(8-10-4-2-1-3-5-10)9-12(11)15-14(19)16-13;/h1-5H,6-9H2,(H2,15,16,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHJKJRTTLSWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC(=O)N2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.